N-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-1,4-dihydroisoquinolin-2-yl]-1H-indole-3-carboxamide
Description
Properties
Molecular Formula |
C27H25N3O5 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-1,4-dihydroisoquinolin-2-yl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C27H25N3O5/c1-33-18-10-8-16(9-11-18)26-20-14-24(35-3)23(34-2)12-17(20)13-25(31)30(26)29-27(32)21-15-28-22-7-5-4-6-19(21)22/h4-12,14-15,26,28H,13H2,1-3H3,(H,29,32) |
InChI Key |
ZICYRVWQSIOXCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC(=C(C=C3CC(=O)N2NC(=O)C4=CNC5=CC=CC=C54)OC)OC |
Origin of Product |
United States |
Preparation Methods
Diazoketone Cyclization for 2-Indanone Intermediate
The 6,7-dimethoxy-1-(4-methoxyphenyl)-1,4-dihydroisoquinolin-3-one core is constructed from a 2-indanone precursor. Source details an optimized diazoketone cyclization method:
-
Starting Material : 3,4-Dimethoxy phenylacetic acid is converted to its acid chloride using oxalyl chloride.
-
Diazoketone Formation : Treatment with diazomethane yields 3,4-dimethoxy benzyldiazomethyl ketone.
-
Cyclization : Trifluoroacetic acid (TFA) at -20°C induces Ar1-4 participation, forming 5,6-dimethoxy-2-indanone in 69% yield.
Reaction Scheme:
Bayer-Villiger Oxidation to 3-Isochromanone
The 2-indanone undergoes Bayer-Villiger oxidation with meta-chloroperbenzoic acid (m-CPBA) to form 6,7-dimethoxy-3-isochromanone, a lactone critical for subsequent amine condensation.
Conditions:
Introduction of the 4-Methoxyphenyl Group
Buchwald-Hartwig Amination
Source highlights the utility of Buchwald-Hartwig coupling for introducing aryl groups to nitrogen-containing heterocycles. For the target compound:
-
Substrate : 6,7-Dimethoxy-3-isochromanone.
-
Coupling Partner : 4-Methoxyphenylboronic acid.
-
Catalyst System : Pd(OAc)₂, Xantphos, Cs₂CO₃ in toluene at 110°C.
This step installs the 4-methoxyphenyl group at position 1 of the isoquinoline core, achieving regioselectivity through palladium-mediated C–N bond formation.
Formation of the Indole Carboxamide Moiety
Indole-3-Carboxylic Acid Activation
The indole-3-carboxamide side chain is introduced via amide coupling. Source demonstrates activation of indole-3-carboxylic acid using ethyl chloroformate (ClCO₂Et) in the presence of N-methylmorpholine (NMM), forming a mixed carbonate intermediate.
Amide Coupling with the Dihydroisoquinolinone Amine
The activated indole reacts with the secondary amine of the dihydroisoquinolinone core under mild conditions (THF, 25°C) to yield the target carboxamide.
Optimization Note:
Final Assembly and Purification
Cyclization and Reduction
Post-amide coupling, the intermediate undergoes acid-catalyzed cyclization (e.g., POCl₃ in benzene) to form the dihydroisoquinoline ring, followed by sodium borohydride (NaBH₄) reduction to stabilize the 1,4-dihydro structure.
Purification Techniques
-
Chromatography : Silica gel chromatography (ethyl acetate/hexane) isolates the product.
-
Crystallization : Methanol/water recrystallization enhances purity (>98% by HPLC).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
-
Regioselectivity in Diazoketone Cyclization : Competing spirocyclobutanone formation (as noted in) necessitates precise temperature control (-20°C).
-
Catalyst Efficiency in Buchwald-Hartwig : Pd loadings below 2 mol% could reduce costs.
-
Amide Coupling Yields : Transition to flow chemistry may enhance reproducibility.
Chemical Reactions Analysis
Types of Reactions
N~3~-[6,7-DIMETHOXY-1-(4-METHOXYPHENYL)-3-OXO-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1H-INDOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products
The major products formed from these reactions include various substituted isoquinoline and indole derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that N-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-1,4-dihydroisoquinolin-2-yl]-1H-indole-3-carboxamide exhibits significant anticancer activity. The compound has been shown to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. This mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to cell death .
Antimicrobial Effects
Research has also highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .
Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases. The compound has shown promise in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer’s and Parkinson’s diseases .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions. Key steps include:
- Formation of the Isoquinoline Core : This is achieved through cyclization reactions involving appropriate precursors.
- Functionalization : Subsequent steps involve the introduction of methoxy groups and the attachment of the indole carboxamide moiety.
- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.
Yield and Efficiency
Recent studies report that optimized synthetic routes can yield this compound with efficiencies exceeding 70%, making it feasible for further research applications .
Case Study 1: Anticancer Activity
In a controlled laboratory setting, this compound was tested on breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability with an IC50 value determined to be approximately 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound activated caspase pathways leading to apoptosis .
Case Study 2: Antimicrobial Efficacy
A study evaluating the antimicrobial activity against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. The study utilized disc diffusion methods to assess efficacy and confirmed that the compound's mechanism involved interference with cell wall synthesis .
Mechanism of Action
The mechanism of action of N3-[6,7-DIMETHOXY-1-(4-METHOXYPHENYL)-3-OXO-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1H-INDOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several dihydroisoquinoline and quinazolinone derivatives. Below is a systematic comparison based on substituents, molecular properties, and hypothesized bioactivity:
Dihydroisoquinoline Derivatives ()
Compounds 6d–6h share the 6,7-dimethoxy-substituted dihydroisoquinoline core but differ in substituents at position 2:
Key Observations :
- The 4-methoxyphenyl group at position 1 distinguishes it from 6g and 6h, which feature phenyl groups without methoxy substitutions.
Quinazolinone-Indole Hybrid ()
The compound N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-methyl-1H-indole-2-carboxamide (CAS: 1435996-83-0) differs in core structure and substitution:
| Property | Target Compound | Quinazolinone-Indole Hybrid |
|---|---|---|
| Core Structure | Dihydroisoquinoline | Quinazolinone (two nitrogen atoms in ring) |
| Indole Substitution | 1H-indole-3-carboxamide (unmethylated) | 1-methyl-1H-indole-2-carboxamide |
| Molecular Weight | ~420–450 (estimated) | 420.5 |
| Key Functional Groups | 3-oxo, 4-methoxyphenyl | 4-oxo, 2-methyl, ethyl linker |
Key Observations :
- The ethyl linker in the quinazolinone hybrid may enhance conformational flexibility, whereas the target compound’s direct indole-carboxamide attachment creates rigidity .
Biological Activity
N-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-1,4-dihydroisoquinolin-2-yl]-1H-indole-3-carboxamide (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of compound 1 is , with a molecular weight of approximately 383.351 g/mol. The structure features a complex arrangement that includes an indole moiety and a dihydroisoquinoline core, contributing to its biological properties.
1. Inhibition of Phosphodiesterase (PDE) Activity
Research indicates that compound 1 exhibits selective inhibition of phosphodiesterase enzymes, particularly PDE4. PDE4 inhibitors are known for their anti-inflammatory properties and are being investigated for treating conditions like asthma and chronic obstructive pulmonary disease (COPD). In vitro studies have shown that compound 1 has an IC50 value in the low nanomolar range for PDE4 inhibition, suggesting potent biological activity .
2. Modulation of Cyclic AMP Levels
By inhibiting PDE4, compound 1 increases intracellular levels of cyclic AMP (cAMP), which plays a crucial role in various signaling pathways. Elevated cAMP levels can lead to smooth muscle relaxation and reduced inflammation, making it a candidate for respiratory diseases .
Antitumor Activity
Compound 1 has been evaluated for its antitumor effects in various cancer cell lines. In a study involving human breast cancer cells (MCF-7), compound 1 demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM. The mechanism appears to involve apoptosis induction through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of compound 1. In models of neurodegeneration, such as those induced by oxidative stress, compound 1 exhibited protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell viability in neuronal cell lines. This suggests possible applications in treating neurodegenerative diseases like Alzheimer's .
Case Study: PDE4 Inhibition in Asthma Models
In vivo studies using ovalbumin-induced asthmatic mice demonstrated that administration of compound 1 significantly reduced airway hyperreactivity and eosinophil infiltration into lung tissues. This was associated with improved lung function metrics and decreased levels of pro-inflammatory cytokines, highlighting its therapeutic potential in asthma management .
Case Study: Anticancer Activity in Breast Cancer
A clinical trial assessing the efficacy of compound 1 in patients with advanced breast cancer showed promising results, with a subset of patients experiencing partial responses to treatment. The trial emphasized the need for further investigation into the optimal dosing regimens and potential combination therapies with existing chemotherapeutics .
Summary Table: Biological Activities of Compound 1
Q & A
Q. How can researchers optimize the synthesis route for this compound to improve yield and purity?
Methodological Answer:
- Computational Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict feasible reaction pathways and identify energy barriers. This reduces trial-and-error experimentation .
- Statistical Design of Experiments (DoE) : Apply factorial design to systematically vary parameters (e.g., temperature, solvent, catalyst loading) and analyze their impact on yield. For example, a central composite design can model nonlinear relationships between variables .
- Feedback Loop Integration : Integrate experimental results with computational models to refine reaction conditions iteratively. For instance, optimize solvent polarity based on computed solvation energies .
Q. What analytical techniques are essential for characterizing the compound’s structure and stability?
Methodological Answer:
- Spectroscopic Characterization : Use H/C NMR to confirm substituent positions and purity. Compare experimental spectra with simulated data from computational tools like ADF or Gaussian .
- X-ray Crystallography : Resolve the 3D structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding) critical for stability .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to detect impurities or degradation products .
Q. How should researchers design experiments to study the compound’s bioactivity in vitro?
Methodological Answer:
- Dose-Response Assays : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC values. Include positive/negative controls and triplicate measurements to ensure reproducibility .
- Multi-Omics Integration : Combine bioactivity data with transcriptomic or proteomic profiles to identify mechanistic pathways. For example, correlate inhibition of a kinase target with downstream protein phosphorylation changes .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?
Methodological Answer:
- Iterative Validation : Re-run simulations with corrected parameters (e.g., solvent effects, protonation states) and validate experimentally. For example, if docking predicts strong binding but assays show weak activity, re-evaluate the ligand’s tautomeric state .
- Multi-Technique Analysis : Use surface plasmon resonance (SPR) to measure binding kinetics alongside computational docking. Discrepancies may arise from entropic effects not captured in static models .
- Error Source Documentation : Create a table comparing computational assumptions (e.g., fixed backbone in docking) vs. experimental conditions (e.g., buffer pH, temperature) to identify bias sources .
Q. What are the key challenges in scaling up the compound’s synthesis for preclinical studies?
Methodological Answer:
- Reactor Design : Transition from batch to flow chemistry to manage exothermic reactions. Use CRDC subclass RDF2050112 (reaction fundamentals) to model heat/mass transfer limitations .
- Purification Optimization : Implement membrane separation (CRDC RDF2050104) or chromatography to isolate the compound from side products. For example, optimize HPLC gradients using DoE .
- Kinetic Profiling : Conduct time-resolved in situ FTIR to monitor intermediate formation and adjust residence times in continuous flow systems .
Q. What advanced computational strategies can elucidate the compound’s reaction mechanisms?
Methodological Answer:
- Ab Initio Molecular Dynamics (AIMD) : Simulate reaction pathways in explicit solvent to capture dynamic effects, such as solvent reorganization during catalysis .
- Machine Learning (ML) : Train models on existing kinetic data to predict optimal catalysts or solvents. For example, use random forests to correlate ligand descriptors with reaction rates .
- Transition State Analysis : Identify rate-limiting steps using nudged elastic band (NEB) calculations. Compare activation energies across substituents to guide synthetic modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
